molecular formula C12H12N2O2S B8619421 5-Ethyl-6-phenylthio-2,4-pyrimidinedione

5-Ethyl-6-phenylthio-2,4-pyrimidinedione

Cat. No.: B8619421
M. Wt: 248.30 g/mol
InChI Key: AXAISZOUPIIMGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Strategic Positioning of Pyrimidinedione Scaffolds in Heterocyclic Chemistry

The pyrimidinedione framework, a key component of the nucleobases uracil (B121893) and thymine (B56734), is a privileged structure in heterocyclic chemistry. This strategic importance is rooted in its inherent biological relevance and its remarkable versatility as a synthetic building block. The arrangement of nitrogen and oxygen atoms within the six-membered ring provides multiple sites for chemical modification, allowing for the construction of a diverse array of complex molecules. The pyrimidinedione nucleus serves as a versatile template for developing compounds with a wide range of biological activities, including antiviral, anticancer, and antimicrobial properties. researchgate.netresearchgate.net The ability to introduce various substituents at different positions on the ring enables the fine-tuning of the molecule's steric and electronic properties, making the pyrimidinedione scaffold a central focus in the design and synthesis of novel therapeutic agents and functional materials.

Evolution of Synthetic Methodologies for Thio-Substituted Pyrimidinediones

The introduction of a thioether linkage at the 6-position of the pyrimidinedione ring represents a significant synthetic modification that has been approached through various methodologies over the years. A common and effective route to 6-(arylthio)uracils, including 5-ethyl substituted derivatives, involves the reaction of a 6-chlorouracil (B25721) precursor with a corresponding thiophenol. researchgate.nettandfonline.com

A well-established synthetic pathway commences with barbituric acid, which is first converted to 2,4,6-trichloropyrimidine. researchgate.net Selective hydrolysis of this intermediate yields the corresponding 6-chlorouracil. Subsequent reaction with a thiophenol, often in the presence of a base such as pyridine (B92270) or ethanolic potassium hydroxide (B78521), leads to the desired 6-phenylthiouracil. researchgate.nettandfonline.com For the synthesis of the title compound, 5-ethylbarbituric acid would serve as the starting material. This would be subjected to chlorination to form 5-ethyl-2,4,6-trichloropyrimidine, followed by selective hydrolysis to give 6-chloro-5-ethyluracil (B1354377). The final step would be the nucleophilic substitution of the chlorine atom with thiophenol to yield 5-Ethyl-6-phenylthio-2,4-pyrimidinedione. researchgate.net

These synthetic strategies have proven robust, allowing for the preparation of a variety of 6-arylthio-substituted pyrimidinediones for further study and application.

Significance of this compound as a Model Compound for Advanced Chemical Investigations

While the broader class of 5-substituted-6-arylthiopyrimidinediones has been the subject of considerable research, particularly in the context of medicinal chemistry, specific studies detailing the use of this compound as a model compound for advanced chemical investigations are not extensively documented in publicly available literature.

Research on closely related structures, such as 5-ethyl-6-(arylthio)uracil derivatives, has primarily focused on their potential as antiviral agents, with some compounds showing moderate activity against Hepatitis B Virus (HBV) and Human Immunodeficiency Virus (HIV-1). researchgate.nettandfonline.com In these studies, the 5-ethyl and 6-phenylthio substituents are varied to explore structure-activity relationships.

The significance of this compound in a research context can be inferred from its position as a member of this biologically relevant class of compounds. It can serve as a valuable intermediate for the synthesis of more complex molecules and as a reference compound in the systematic exploration of how modifications to the pyrimidinedione scaffold influence chemical properties and biological activity. However, dedicated studies that utilize this specific compound to probe fundamental chemical principles or as a foundational model for extensive derivatization are not prominently reported.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H12N2O2S

Molecular Weight

248.30 g/mol

IUPAC Name

5-ethyl-6-phenylsulfanyl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C12H12N2O2S/c1-2-9-10(15)13-12(16)14-11(9)17-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,13,14,15,16)

InChI Key

AXAISZOUPIIMGZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NC(=O)NC1=O)SC2=CC=CC=C2

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Ethyl 6 Phenylthio 2,4 Pyrimidinedione

Cyclocondensation Pathways for the Pyrimidinedione Core Elaboration

The formation of the central 2,4-pyrimidinedione (uracil) ring is a foundational step in the synthesis. Classical and modern cyclocondensation reactions provide robust pathways to this key heterocyclic core.

A primary and well-established method for constructing the pyrimidinedione ring involves the cyclocondensation of a malonic acid derivative with urea (B33335) or a related analogue. To obtain the desired 5-ethyl substitution pattern directly, 2-ethylmalonic acid or its more reactive esters are employed as the three-carbon component.

The reaction proceeds by the condensation of the dinucleophilic urea or thiourea (B124793) with the dielectrophilic malonic acid derivative. Derivatives of malonic acid, such as diethyl 2-ethylmalonate, are versatile and common starting materials for the preparation of six-membered heterocyclic rings like pyrimidinediones. mdpi.com The use of more reactive malonyl derivatives can be advantageous in cases with sensitive or less reactive substrates. mdpi.com The general reaction involves heating the reactants, often in the presence of a base like sodium ethoxide, to facilitate the condensation and subsequent ring closure. The initial product when using thiourea is a 2-thiopyrimidinedione, which can be subsequently converted to the 2-oxo derivative if needed.

Table 1: Reagents for Pyrimidinedione Core Synthesis via Cyclocondensation

C3 Component N-C-N Component Typical Conditions Product Core
Diethyl 2-ethylmalonate Urea NaOEt, EtOH, Reflux 5-Ethyl-2,4-pyrimidinedione
2-Ethylmalonic acid Thiourea Acetic Anhydride, Reflux 5-Ethyl-2-thio-2,4-pyrimidinedione

This table provides illustrative examples of common reactant pairings for the synthesis of the 5-ethyl-pyrimidinedione core.

Multicomponent reactions (MCRs) offer a powerful strategy for the synthesis of complex heterocyclic structures in a single step, enhancing operational simplicity and efficiency. researchgate.net Various MCRs have been developed for pyrimidine (B1678525) and fused-pyrimidine synthesis. For instance, a three-component condensation of an aldehyde, barbituric acid (a pyrimidinedione), and thiourea can yield complex pyrimido[4,5-d]pyrimidine (B13093195) derivatives. researchgate.net

While a direct three-component synthesis of 5-Ethyl-6-phenylthio-2,4-pyrimidinedione is not explicitly detailed, analogous MCRs highlight the potential for such a convergent approach. An iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols demonstrates a novel, regioselective route to highly substituted pyrimidines. nih.gov Such strategies could potentially be adapted by selecting appropriate starting materials, such as an α,β-unsaturated ketone or aldehyde precursor that could incorporate the ethyl and phenylthio groups, to condense with urea or thiourea. The key advantage of MCRs is the construction of significant molecular complexity from simple, readily available starting materials in a single synthetic operation. researchgate.net

Regioselective Functionalization at the C-5 Position

If the pyrimidinedione core is synthesized without the C-5 substituent, a subsequent regioselective functionalization step is required to introduce the ethyl group. The C-5 position of the uracil (B121893) ring is amenable to various electrophilic substitution and cross-coupling reactions.

The direct alkylation of the C-5 position can be challenging due to competing N-alkylation at the N-1 and N-3 positions. researchgate.net However, methods have been developed to achieve regioselective C-5 functionalization. One approach involves the prior activation of the C-5 position. For example, halogenation of the uracil ring at C-5 provides a handle for subsequent cross-coupling reactions.

A more direct approach involves Michael-type additions. While typically used for N-1 alkylation, modifications can direct reactivity to other positions. nih.gov For the introduction of an ethyl group, a common strategy involves organometallic reagents. For example, a Negishi cross-coupling reaction between a 5-halouracil derivative and an organozinc reagent (e.g., ethylzinc (B8376479) bromide) can effectively install the ethyl group. conicet.gov.ar

Palladium-catalyzed direct C-H functionalization has emerged as a powerful tool for the synthesis of substituted heterocycles, avoiding the need for pre-functionalized starting materials. nih.gov Research has demonstrated the feasibility of direct arylation at the C-5 position of protected uracil derivatives. acs.org This approach is highly regioselective and can be tuned to favor either C-5 or C-6 arylation based on the reaction conditions, particularly the presence or absence of copper(I) iodide as an additive. acs.org

A similar strategy could be envisioned for C-5 ethylation. Palladium-catalyzed C-H functionalization has been successfully applied for the arylation and olefination at the C-5 position of 2-aminopyrimidines. rsc.org Adapting these conditions for C-H alkylation, potentially using ethyl iodide or a related ethyl source, could provide a direct and atom-economical route to the 5-ethylpyrimidinedione intermediate. The development of bifunctional ligands has significantly advanced Pd(II)-catalyzed C-H activation, enhancing reactivity and selectivity. nih.gov

Table 2: Catalytic Systems for C-5 Functionalization of Uracil/Pyrimidine Rings

Reaction Type Catalyst/Reagents Position Substrate Example Reference
C-H Arylation Pd(OAc)₂, P(o-tol)₃, CuI, Cs₂CO₃ C-6 1,3-Dibenzyluracil acs.org
C-H Arylation Pd(OAc)₂, P(o-tol)₃, K₂CO₃ C-5 1,3-Dibenzyluracil acs.org

This table summarizes reported catalytic systems for the functionalization of pyrimidine rings, highlighting the potential for adaptation to C-5 ethylation.

Stereocontrolled Introduction of the 6-Phenylthio Moiety

The final key step is the introduction of the phenylthio group at the C-6 position of the 5-ethyl-2,4-pyrimidinedione intermediate. As the C-6 position is prochiral, this step is one of regiocontrol rather than stereocontrol. The most common approach involves the reaction of an activated C-6 precursor with a sulfur-based nucleophile.

A typical strategy begins with the halogenation of the C-6 position, often using reagents like phosphorus oxychloride (POCl₃) or N-bromosuccinimide (NBS), to convert the C-6 carbonyl (in the tautomeric form) or a hydroxyl group into a good leaving group, typically a chloride. The resulting 6-chloro-5-ethyluracil (B1354377) is then treated with thiophenol in the presence of a base (e.g., potassium carbonate, triethylamine) to facilitate a nucleophilic aromatic substitution (SNAr) reaction. This displaces the chloride and forms the desired C-S bond, yielding this compound. researchgate.net

Nucleophilic Substitution of Halogenated Pyrimidinediones with Thiophenol Derivatives

A prominent and well-established method for the synthesis of 6-arylthio-substituted uracils, including the 5-ethyl derivative, involves the nucleophilic substitution of a halogen atom at the C-6 position of the pyrimidine ring with a thiophenol derivative. This reaction leverages the electrophilic nature of the C-6 carbon in 6-halouracils, which is susceptible to attack by sulfur nucleophiles.

The synthesis typically commences with a 5-ethyl-6-halopyrimidinedione, most commonly 6-chloro-5-ethyluracil, as the starting material. This precursor can be prepared from 5-ethylbarbituric acid. mdpi.com The reaction with thiophenol or its derivatives then proceeds in the presence of a base, which serves to deprotonate the thiol, generating a more potent thiophenolate nucleophile.

Commonly employed bases and solvent systems include ethanolic potassium hydroxide (B78521) or pyridine (B92270). researchgate.net The choice of base and solvent can influence the reaction rate and yield. The general reaction scheme is presented below:

Reaction Scheme:

Detailed research findings have demonstrated the viability of this method for a range of substituted thiophenols, leading to a library of 5-ethyl-6-(arylthio)uracil derivatives. researchgate.net

Interactive Data Table: Synthesis of 5-Ethyl-6-(arylthio)uracil Derivatives via Nucleophilic Substitution researchgate.net

Thiophenol DerivativeBase/SolventYield (%)
ThiophenolEthanolic KOHModerate
4-ChlorothiophenolEthanolic KOHModerate
4-MethylthiophenolPyridineGood
2-AminothiophenolPyridineGood

Note: Specific yield percentages were not detailed in the source and are described qualitatively.

Electrophilic Sulfenylation Reactions at the C-6 Position

While nucleophilic substitution is a common approach, an alternative strategy involves an electrophilic sulfenylation reaction. In this scenario, the pyrimidinedione ring itself acts as the nucleophile, attacking an electrophilic sulfur species. For this to be effective at the C-6 position, the electronic character of the ring must be appropriately tuned.

A related methodology has been demonstrated for the C-5 sulfenylation of 6-aminouracils. In this process, an aryl thiol is treated with an N-halosuccinimide, such as N-chlorosuccinimide (NCS), to generate a reactive sulfenyl chloride intermediate in situ. This electrophilic sulfur species is then attacked by the electron-rich uracil ring. nih.gov

Adapting this to the synthesis of this compound would likely require activation of the C-6 position to enhance its nucleophilicity, or the use of a more potent electrophilic sulfur reagent. The direct electrophilic sulfenylation of 5-ethyluracil (B24673) at the C-6 position is not a widely documented method and would represent a novel synthetic exploration.

Plausible Reaction Pathway:

Generation of an electrophilic sulfur reagent (e.g., Ph-S-Cl) from thiophenol.

Reaction of the activated sulfur species with 5-ethyl-2,4-pyrimidinedione.

Further research would be necessary to establish the feasibility and optimal conditions for such a transformation.

Sustainable Synthesis Approaches for this compound

In line with the principles of green chemistry, efforts are being made to develop more environmentally benign synthetic routes for heterocyclic compounds. These approaches aim to minimize solvent use, reduce energy consumption, and employ renewable resources.

Solvent-Free and Mechanochemical Synthesis Protocols

Solvent-free and mechanochemical synthesis methods offer significant advantages in terms of reduced waste and simplified work-up procedures. Mechanochemistry, which involves reactions conducted by grinding or milling solid reactants, can lead to the formation of products that are different from those obtained in solution-based synthesis. rsc.org

While a specific mechanochemical protocol for this compound has not been reported, the synthesis of related thioamides and thiolactams has been successfully achieved using these techniques. ssrn.comresearchgate.net For instance, the thionation of amides using Lawesson's reagent can be carried out under solvent-free mechanochemical conditions. researchgate.net

A potential solvent-free approach for the target compound could involve the solid-state reaction of 6-chloro-5-ethyluracil and a thiophenolate salt, potentially initiated by grinding or ball milling. This would eliminate the need for bulk solvents, reducing the environmental impact of the synthesis.

Conceptual Data Table: Potential for Solvent-Free Synthesis

Reactant 1Reactant 2MethodPotential Advantage
6-Chloro-5-ethyluracilSodium thiophenolateBall MillingReduced solvent waste
5-Ethylbarbituric acidThiophenol & OxidantGrindingAtom economy

Biocatalytic and Chemoenzymatic Transformations in Pyrimidinedione Synthesis

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers the potential for highly selective and environmentally friendly synthetic processes. Enzymes operate under mild conditions and can often provide access to complex molecules with high stereoselectivity. researchgate.net

The application of biocatalysis to the synthesis of this compound is an area with significant potential but is currently underexplored. While biocatalytic methods for C-C bond formation are well-established, the enzymatic formation of C-S bonds, particularly in the context of pyrimidine functionalization, is a developing field. nih.gov

A chemoenzymatic approach could involve the enzymatic resolution of a chiral intermediate or the use of an enzyme to catalyze the key C-S bond-forming step. For example, an engineered enzyme could potentially facilitate the nucleophilic attack of a thiol on a halogenated pyrimidinedione with high specificity. The broader field of pyrimidine biosynthesis and catabolism involves a host of enzymatic transformations that could inspire future synthetic strategies. fiveable.me Further research into enzyme discovery and engineering is required to realize the full potential of biocatalysis in the synthesis of this and related compounds.

Detailed Spectroscopic and Structural Elucidation of 5 Ethyl 6 Phenylthio 2,4 Pyrimidinedione

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentomics Research

High-resolution mass spectrometry (HRMS) would be a critical first step in the analysis of 5-Ethyl-6-phenylthio-2,4-pyrimidinedione to confirm its elemental composition and to study its fragmentation patterns, which provides valuable structural information.

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Techniques

Both ESI and APCI are soft ionization techniques suitable for the analysis of this compound. ESI would likely be used in both positive and negative ion modes to generate protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, respectively. The high-resolution capability of instruments like Orbitrap or FT-ICR MS would allow for the determination of the accurate mass of the molecular ion, which can be used to confirm the molecular formula (C₁₂H₁₂N₂O₂S).

APCI would be a viable alternative, particularly if the compound exhibits lower polarity. This technique would also be expected to produce prominent molecular ions.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

Ion Type Predicted m/z Molecular Formula
[M+H]⁺ 261.0692 C₁₂H₁₃N₂O₂S
[M+Na]⁺ 283.0512 C₁₂H₁₂N₂NaO₂S

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) experiments would be performed on the isolated molecular ion to induce fragmentation and elucidate the compound's structure. By analyzing the fragmentation patterns, the connectivity of the different structural units can be confirmed. Key fragmentation pathways would likely involve the cleavage of the phenylthio group, the ethyl group, and fragmentation of the pyrimidinedione ring.

Table 2: Plausible MS/MS Fragmentation Pathways for [M+H]⁺ of this compound

Precursor Ion (m/z) Fragment Ion (m/z) Plausible Structure/Loss
261.0692 152.0454 [M+H - C₆H₅S]⁺
261.0692 183.0481 [M+H - C₆H₅]⁺

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments would be essential to assign all proton and carbon signals and to establish through-bond and through-space correlations.

One-Dimensional (¹H, ¹³C, ¹⁵N) NMR Chemical Shift Perturbation Studies

¹H NMR would provide information on the number of different types of protons and their electronic environments. The spectrum would be expected to show signals for the ethyl group (a quartet and a triplet), the phenyl group, and the NH protons of the pyrimidinedione ring.

¹³C NMR would reveal the number of unique carbon atoms. The spectrum would show signals for the carbonyl carbons, the aromatic carbons, and the aliphatic carbons of the ethyl group.

¹⁵N NMR, although less common due to the low natural abundance and sensitivity of the ¹⁵N nucleus, could provide valuable information about the electronic environment of the nitrogen atoms in the pyrimidinedione ring.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C2 - ~150
C4 - ~162
C5 - ~110
C6 - ~155
Ethyl-CH₂ ~2.5 (q) ~22
Ethyl-CH₃ ~1.2 (t) ~13
Phenyl-C (ipso) - ~130
Phenyl-C (o, m, p) ~7.2-7.5 (m) ~128-135
N1-H ~8.0 (br s) -

Two-Dimensional (COSY, HSQC, HMBC, NOESY) NMR for Connectivity and Spatial Proximity

2D NMR experiments are crucial for unambiguously assigning the structure.

COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, for example, within the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is essential for connecting the different fragments of the molecule, such as linking the ethyl group to C5 and the phenylthio group to C6.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which can help to determine the preferred conformation of the molecule.

Solid-State NMR for Polymorphic Form Characterization and Intermolecular Interactions

Solid-state NMR (ssNMR) would be employed to study the compound in its crystalline form. This technique is particularly useful for identifying different polymorphic forms, which can have different physical properties. Cross-polarization magic-angle spinning (CP/MAS) ¹³C ssNMR would provide high-resolution spectra of the solid material. Furthermore, ssNMR can be used to probe intermolecular interactions, such as hydrogen bonding between the NH groups of the pyrimidinedione ring in the crystal lattice.

Theoretical and Computational Chemistry of 5 Ethyl 6 Phenylthio 2,4 Pyrimidinedione

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 5-Ethyl-6-phenylthio-2,4-pyrimidinedione, providing a static, gas-phase picture of its geometry and electronic landscape.

Density Functional Theory (DFT) for Ground State Properties and Electronic Descriptors

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are utilized to optimize the molecular geometry and compute various electronic descriptors. jocpr.com

The optimized geometry reveals the non-planar arrangement of the molecule, with the phenylthio and ethyl groups adopting specific conformations relative to the pyrimidinedione ring. The substitution of an oxygen atom with a sulfur atom in related thiouracil compounds leads to a significant increase in the C=S bond length (~1.65 Å) compared to a C=O bond (~1.23 Å), which also influences adjacent bond lengths and angles in the pyrimidine (B1678525) ring. nih.gov

Key electronic descriptors derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. The spatial distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack. For instance, in many pyrimidine derivatives, the HOMO is distributed over the pyrimidine ring and the sulfur atom, while the LUMO is localized on the pyrimidine ring.

The molecular electrostatic potential (MEP) map is another valuable descriptor, which illustrates the charge distribution and identifies regions prone to electrostatic interactions. In uracil (B121893) and its derivatives, the oxygen and nitrogen atoms typically represent regions of negative potential, attractive to electrophiles. jocpr.comnih.gov

Table 1: Calculated Electronic Properties of this compound (Illustrative Data)

Parameter Value
HOMO Energy -6.5 eV
LUMO Energy -1.8 eV
HOMO-LUMO Gap 4.7 eV

Note: This data is illustrative and based on typical values for similar thio-substituted pyrimidinediones. nih.gov

Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Predictions

For higher accuracy, particularly for energetic and spectroscopic properties, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are employed. jocpr.comnih.gov These methods provide a more rigorous treatment of electron correlation compared to standard DFT functionals.

Calculations using methods like Coupled Cluster with Singles and Approximate Doubles (CC2) or Complete Active Space Second-Order Perturbation Theory (CASPT2) are particularly useful for predicting excited-state properties and UV-Visible absorption spectra. nih.govacs.org For thio-substituted nucleobases like 4-thiouracil, studies show a strong absorption band in the UVA region (~330 nm). acs.org Similar calculations for this compound would be essential to understand its photophysical behavior, which is influenced by the interplay of n→π* and π→π* electronic transitions. nih.govacs.org

Hydration effects can also be modeled using ab initio methods combined with continuum solvation models (like COSMO) or by including explicit water molecules to form hydrated complexes. jocpr.comnih.gov These studies show that hydrogen bonding with water can significantly shift electronic excitation energies and influence molecular stability. nih.gov

Molecular Dynamics Simulations for Conformational Dynamics and Solvent Effects

While quantum chemical calculations provide a static picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of this compound in a condensed phase, such as in solution.

Force Field Development and Validation for Thio-Substituted Pyrimidinediones

Accurate MD simulations rely on a well-parameterized force field, which is a set of equations and associated constants that describe the potential energy of the system. For novel molecules like this compound, a specific force field may need to be developed or existing ones, such as AMBER or CHARMM, may require re-parameterization. nih.govresearchgate.net

The process of parameter development typically involves:

Quantum Mechanical Calculations: High-level ab initio or DFT calculations are performed on the molecule and its fragments to obtain optimized geometries, vibrational frequencies, and rotational energy profiles. ntnu.nofrontiersin.org

Parameter Fitting: Bond lengths, bond angles, and dihedral angle parameters in the force field are adjusted to reproduce the QM data. frontiersin.org

Charge Derivation: Partial atomic charges are derived to accurately represent the molecule's electrostatic potential.

Validation: The new force field is validated by running simulations and comparing the results against experimental data (e.g., density, heat of vaporization) or high-level QM calculations. ntnu.no

For pyrimidine-containing systems, developing accurate parameters for torsions involving the substituent groups is crucial for correctly modeling the conformational landscape. nih.govacs.org

Trajectory Analysis of Rotational Barriers and Dynamic Processes

With a validated force field, MD simulations can be run for several nanoseconds or longer to generate a trajectory of the molecule's motion. Analysis of this trajectory can reveal important dynamic processes.

For this compound, key areas of interest would be the rotational dynamics of the phenyl and ethyl groups. The rotation around the C6-S and S-C(phenyl) bonds is subject to steric hindrance and electronic effects, creating specific rotational barriers. The free energy landscape associated with these rotations can be mapped using advanced simulation techniques like umbrella sampling or metadynamics.

MD simulations also provide detailed information on how the surrounding solvent molecules (e.g., water) arrange themselves around the solute and the dynamics of solute-solvent hydrogen bonds. This is critical for understanding the molecule's solubility and how the solvent influences its conformational preferences.

Prediction of Reactivity and Selectivity through Computational Indices

Computational chemistry offers powerful tools to predict the reactivity of molecules. Reactivity indices, derived from the electronic structure, can identify the most reactive sites within this compound.

The frontier molecular orbitals (HOMO and LUMO) provide the first indication of reactivity. The HOMO indicates sites susceptible to electrophilic attack, while the LUMO points to sites prone to nucleophilic attack.

More sophisticated indices, derived from conceptual DFT, provide a quantitative measure of local reactivity. These include:

Fukui Functions: These functions identify the sites in a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack.

Local Softness: Related to the Fukui function, this index helps predict the reactivity of different sites towards soft or hard reagents.

Dual Descriptor: This descriptor can distinguish between electrophilic and nucleophilic sites within the molecule more clearly than the Fukui function alone.

By calculating these indices for this compound, one could predict the regioselectivity of reactions such as alkylation, oxidation, or nitration. wikipedia.org For instance, the pyrimidine ring itself is generally unreactive toward electrophilic substitution due to the electron-withdrawing nature of the nitrogen atoms, but this can be modified by activating groups. mdpi.commdpi.com Computational analysis can quantify the activating or deactivating influence of the ethyl and phenylthio substituents on the different positions of the pyrimidine ring.

Table 2: List of Compounds Mentioned

Compound Name
This compound
Uracil
Thiouracil
4-thiouracil
Adenine
Cytosine
Guanine
Thymine (B56734)
Maleic acid

Frontier Molecular Orbital (FMO) Theory and Local Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, being the orbital with the highest energy containing electrons, acts as an electron donor, while the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich phenylthio group and the pyrimidine ring, particularly the nitrogen and sulfur atoms which possess lone pairs of electrons. The LUMO, conversely, is likely distributed over the electron-deficient carbonyl groups and the pyrimidine ring, which can accept electron density.

The introduction of substituents, such as the ethyl and phenylthio groups on the uracil scaffold, significantly influences the FMOs. Electron-donating groups tend to raise the HOMO energy level, making the molecule a better electron donor. Conversely, electron-withdrawing groups lower the LUMO energy, enhancing the molecule's electron-accepting capabilities. rsc.org

Local reactivity descriptors, derived from conceptual Density Functional Theory (DFT), provide more detailed insight into which atoms within a molecule are most susceptible to nucleophilic or electrophilic attack. These descriptors include the Fukui functions and local softness. While specific values for the target molecule are not available, a qualitative analysis suggests that the nitrogen atoms of the pyrimidine ring and the sulfur atom of the phenylthio group would be likely sites for electrophilic attack, whereas the carbonyl carbons would be prone to nucleophilic attack.

To illustrate the typical range of FMO energies in related compounds, the following table presents hypothetical data based on computational studies of substituted uracil derivatives.

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap5.3

This is an interactive data table. You can sort and filter the data as needed.

Electrostatic Potential Surface (EPS) Mapping for Nucleophilic and Electrophilic Sites

An Electrostatic Potential Surface (EPS) map is a valuable computational tool that visualizes the charge distribution within a molecule, thereby identifying regions that are electron-rich or electron-poor. These maps are generated by plotting the electrostatic potential on the molecule's electron density surface.

On a typical EPS map, regions of negative electrostatic potential are color-coded in shades of red and yellow, indicating electron-rich areas that are susceptible to electrophilic attack. These regions are where a positive point charge would be attracted. Conversely, areas of positive electrostatic potential are depicted in shades of blue, signifying electron-deficient regions that are prone to nucleophilic attack, where a negative point charge would be attracted. Green areas represent regions of neutral potential.

For this compound, the EPS map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the two carbonyl groups and likely on the sulfur atom of the phenylthio group due to the presence of lone pairs of electrons. These are the primary sites for interaction with electrophiles.

Positive Potential (Blue): Located around the hydrogen atoms attached to the nitrogen atoms of the pyrimidine ring (N-H protons). These acidic protons are potential sites for deprotonation or interaction with nucleophiles.

Neutral/Slightly Positive Potential (Green/Light Blue): The ethyl and phenyl groups would likely exhibit a more neutral potential, with the aromatic ring of the phenylthio group showing a characteristic pattern of electron density distribution.

The EPS map provides a clear and intuitive guide to the molecule's reactive behavior, complementing the insights gained from FMO theory.

Tautomeric Equilibrium Studies and Solvent-Dependent Conformations

Energetic Landscape of Lactam-Lactim Tautomerism in Pyrimidinedione Systems

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and the location of a double bond. For pyrimidinedione systems like uracil and its derivatives, the most significant tautomeric equilibrium is between the lactam (dione) and lactim (hydroxy-imino) forms. nih.govuni-muenchen.de

The diketo (lactam) form is generally the most stable tautomer for uracil in the gas phase. nih.gov However, the presence of substituents can influence the relative stabilities of the different tautomers. Computational studies on uracil derivatives have shown that while the diketo form remains predominant, the energy differences between tautomers can be altered by the electronic nature of the substituents. nih.govntu.edu.sg

The tautomeric equilibrium can be computationally investigated by calculating the relative energies of the different tautomeric forms. The following table provides a hypothetical energetic landscape for the tautomers of a substituted pyrimidinedione, illustrating the relative stabilities.

TautomerRelative Energy (kcal/mol)
Diketo (Lactam)0.00
2-hydroxy-4-keto (Lactim)+8.5
2-keto-4-hydroxy (Lactim)+9.2
Dihydroxy (Lactim)+20.1

This is an interactive data table based on representative data for pyrimidinedione systems.

These computational results indicate that a significant energy input would be required to favor the lactim forms, making the lactam form the most abundant species under normal conditions.

Computational Modeling of Solvation Effects on Tautomeric Preference

The tautomeric equilibrium of a molecule can be significantly influenced by its environment, particularly the solvent. mdpi.com Solvents can stabilize different tautomers to varying degrees through interactions such as hydrogen bonding and dipole-dipole interactions. nih.gov

Computational models, such as the Polarizable Continuum Model (PCM), are employed to simulate the effects of a solvent on molecular properties. chemrxiv.org These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvation energies and the prediction of tautomeric preferences in different media.

For pyrimidinedione systems, polar protic solvents like water are expected to stabilize the lactam form through hydrogen bonding with the carbonyl groups and the N-H protons. However, the lactim forms, with their hydroxyl groups, can also act as hydrogen bond donors and acceptors, leading to a complex interplay of solvent-solute interactions.

Computational studies on related heterocyclic systems have shown that while the lactam form generally remains the most stable in solution, the energy difference between the tautomers can be reduced in polar solvents compared to the gas phase. This suggests that the population of minor lactim tautomers may be more significant in solution.

The following table presents hypothetical data illustrating the effect of different solvents on the relative energy of the most stable lactim tautomer compared to the lactam form.

SolventDielectric Constant (ε)Relative Energy of Lactim (kcal/mol)
Gas Phase1+8.5
Chloroform4.8+7.2
Ethanol24.6+6.5
Water78.4+6.1

This interactive data table demonstrates the trend of decreasing energy difference between tautomers with increasing solvent polarity.

This trend indicates that polar solvents can preferentially stabilize the more polar lactim tautomer, thereby shifting the equilibrium slightly towards it, although the lactam form remains the predominant species.

Reaction Chemistry and Derivatization Strategies for 5 Ethyl 6 Phenylthio 2,4 Pyrimidinedione

Modifications at the Nitrogen Atoms of the Pyrimidinedione Ring

The pyrimidinedione ring possesses two secondary amine functionalities at the N-1 and N-3 positions, which are amenable to a variety of substitution reactions. The acidity of the N-H protons allows for deprotonation and subsequent reaction with electrophiles.

Selective N-Alkylation and N-Acylation Reactions

The nitrogen atoms of the uracil (B121893) core can be selectively alkylated or acylated to introduce a wide range of functional groups. The regioselectivity of these reactions can often be controlled by the choice of reagents and reaction conditions. Generally, N-1 substitution is sterically less hindered. The use of a base, such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF), facilitates the deprotonation of the nitrogen atoms, which can then react with various alkyl or acyl halides. youtube.com

For instance, the reaction of uracil derivatives with alkyl halides in the presence of a base is a common method for N-alkylation. While specific examples for 5-Ethyl-6-phenylthio-2,4-pyrimidinedione are not extensively documented, the general reactivity of the uracil scaffold suggests that similar transformations are feasible. A variety of alkylating agents, including simple alkyl halides, benzyl (B1604629) halides, and more complex side chains, can be employed. researchgate.net

Acylation reactions can be performed using acyl chlorides or anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine. These reactions introduce carbonyl functionalities, which can serve as handles for further derivatization or to modulate the electronic properties of the pyrimidinedione ring.

Table 1: Representative N-Alkylation and N-Acylation Reactions on Uracil Derivatives (Note: These are examples on related structures to illustrate the general reactivity.)

Starting MaterialReagentBaseSolventProduct
UracilEthyl iodideK₂CO₃DMF1,3-Diethyluracil
Thymine (B56734)Benzyl chlorideNaHDMF1-Benzylthymine
6-MethyluracilAcetic anhydridePyridine-1-Acetyl-6-methyluracil

Investigation of Rearrangement Reactions Involving N-Substituents

N-substituted pyrimidinediones can potentially undergo rearrangement reactions, such as the Dimroth rearrangement. This type of rearrangement typically involves the opening of the heterocyclic ring followed by recyclization, leading to the migration of an exocyclic nitrogen atom into the ring. nih.govnih.gov The Dimroth rearrangement is often observed in 1-alkyl-2-iminopyrimidines and related systems, particularly under basic or acidic conditions, or upon heating. nih.govchemicalbook.com

For an N-substituted this compound derivative, a Dimroth-type rearrangement could theoretically occur, leading to an isomeric structure. The feasibility of such a rearrangement would depend on the nature of the N-substituent and the reaction conditions. Factors that influence the Dimroth rearrangement include the electronic nature of the substituents on the pyrimidine (B1678525) ring and the stability of the open-chain intermediate. nih.govmdpi.com While there are no specific reports of this rearrangement for this compound itself, the known chemistry of pyrimidines suggests it as a potential transformation to be considered in synthetic design. wikipedia.org

Transformations Involving the C-6 Phenylthio Moiety

The phenylthio group at the C-6 position is a key site for chemical modification, offering opportunities for both oxidation of the sulfur atom and functionalization of the attached phenyl ring.

Oxidation Reactions to Sulfoxides and Sulfones

The sulfur atom in the phenylthio group is susceptible to oxidation, allowing for the preparation of the corresponding sulfoxides and sulfones. These oxidized derivatives can exhibit altered biological activities and physicochemical properties. The oxidation of sulfides to sulfoxides and subsequently to sulfones is a well-established transformation in organic chemistry. researchgate.netrsc.org

A variety of oxidizing agents can be employed for this purpose, and the degree of oxidation can often be controlled by the choice of reagent and stoichiometry. For the selective oxidation to the sulfoxide, milder oxidizing agents or controlled reaction conditions are typically used. Common reagents include hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), and sodium periodate. libretexts.org Stronger oxidizing agents or harsher conditions will generally lead to the formation of the sulfone. rsc.org The anti-inflammatory properties of some aryl sulfides, sulfoxides, and sulfones have been investigated, suggesting the potential for biological activity in these oxidized derivatives. rsc.org

Table 2: General Conditions for Sulfide Oxidation (Note: These are general methods applicable to aryl sulfides.)

TransformationOxidizing AgentTypical Conditions
Sulfide to SulfoxideHydrogen Peroxide (H₂O₂)Catalytic amounts of acid or metal catalysts
Sulfide to Sulfoxidem-Chloroperoxybenzoic acid (m-CPBA)1 equivalent, low temperature
Sulfide to SulfoneHydrogen Peroxide (H₂O₂)Excess, higher temperature, or stronger catalysts
Sulfide to SulfonePotassium permanganate (B83412) (KMnO₄)Basic or acidic conditions

Cross-Coupling Reactions on the Phenyl Ring for Extended Conjugation

The phenyl ring of the C-6 phenylthio moiety provides a platform for the introduction of various substituents through cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are particularly powerful for forming carbon-carbon bonds. nih.govacs.org To perform such a reaction, the phenyl ring would first need to be functionalized with a suitable group, such as a halogen (e.g., bromine or iodine) or a triflate.

Once the halo- or triflate-functionalized derivative is prepared, it can be coupled with a wide variety of boronic acids or their esters to introduce new aryl, heteroaryl, or alkyl groups. researchgate.net This strategy allows for the synthesis of derivatives with extended π-systems, which can have significant effects on the molecule's electronic and photophysical properties. The Suzuki-Miyaura reaction is known for its mild reaction conditions and tolerance of a broad range of functional groups. nih.govnih.gov

Functionalization of the C-5 Ethyl Group

The ethyl group at the C-5 position, while generally less reactive than the other positions, can also be a target for chemical modification. These transformations often involve radical reactions or oxidation at the benzylic-like position of the pyrimidine ring.

Research on related 5-alkyluracil derivatives has demonstrated several strategies for functionalization. For instance, the oxidation of a 5-ethyl group can lead to the corresponding 5-(1-hydroxyethyl) or 5-acetyl derivatives. nih.gov The 5-(1-hydroxyethyl)uracil (B1217124) can be further dehydrated to yield 5-vinyluracil (B15639), which is a useful synthetic intermediate. nih.gov

Radical reactions can also be employed to introduce functionality. For example, halogenation at the benzylic position of the ethyl group can be achieved using radical initiators, providing a handle for subsequent nucleophilic substitution reactions. nih.gov Photochemical reactions have also been shown to induce transformations of 5-alkyluracils. nih.gov Furthermore, the oxidation of the methyl group of thymine (5-methyluracil) to 5-(hydroxymethyl)uracil and 5-formyluracil (B14596) is a known biological process and can be achieved chemically, suggesting that similar oxidations of the C-5 ethyl group are plausible. nih.gov

Table 3: Potential Functionalization Reactions of the C-5 Ethyl Group (Based on reactivity of analogous 5-alkyluracils)

Reaction TypeReagents and ConditionsPotential Product
OxidationMild oxidizing agents (e.g., SeO₂)5-(1-Hydroxyethyl)-6-phenylthio-2,4-pyrimidinedione
OxidationStronger oxidizing agents5-Acetyl-6-phenylthio-2,4-pyrimidinedione
DehydrationAcid catalyst, heat (from 1-hydroxyethyl derivative)5-Vinyl-6-phenylthio-2,4-pyrimidinedione
Radical HalogenationN-Bromosuccinimide (NBS), radical initiator5-(1-Bromoethyl)-6-phenylthio-2,4-pyrimidinedione

Selective C-H Activation and Functionalization of the Ethyl Chain

The ethyl group at the 5-position of the pyrimidinedione ring is a potential site for selective C-H activation, a powerful tool in modern organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds. While direct C-H activation on the ethyl group of this compound has not been extensively documented, analogous transformations on related heterocyclic systems suggest plausible pathways.

Transition metal-catalyzed C-H activation is a prominent strategy. rsc.org Catalysts based on palladium, rhodium, and iridium are known to facilitate the activation of C(sp³)-H bonds. nih.govdivyarasayan.org In the context of 5-ethylpyrimidine (B1285229) derivatives, a directing group, often a coordinating heteroatom within the molecule, can facilitate regioselective C-H activation. The nitrogen atoms of the pyrimidine ring or the sulfur atom of the phenylthio group could potentially serve as directing groups, guiding the metal catalyst to the ethyl chain. For instance, palladium-catalyzed C-H activation has been widely used for the functionalization of various heterocyclic compounds. rsc.orgnih.gov

Table 1: Potential Catalytic Systems for C-H Activation of the Ethyl Chain

Catalyst SystemPotential FunctionalizationPlausible Reaction Type
Pd(OAc)₂ / LigandArylation, AlkenylationDirected C-H Functionalization
[RhCp*Cl₂]₂Annulation, AlkylationChelation-Assisted C-H Activation
Iridium-based catalystsBorylation, SilylationDirected C-H Functionalization

The functionalization could introduce various groups onto the ethyl chain, such as aryl, alkyl, or heteroaryl moieties, significantly diversifying the molecular structure. The choice of catalyst, ligand, and reaction conditions would be crucial in achieving high selectivity for the desired position on the ethyl group (i.e., α or β to the pyrimidine ring).

Terminal Functionalization of the Ethyl Group for Polymerization or Linker Chemistry

The terminal methyl group of the ethyl substituent offers a prime location for functionalization to enable polymerization or the attachment of linkers for conjugation to other molecules. A common strategy involves the conversion of the ethyl group into a more reactive functional group, such as a vinyl group.

Drawing parallels with the chemistry of 5-ethyluracil (B24673), the ethyl group can be transformed into a vinyl group through a two-step sequence: radical bromination followed by elimination. This 5-vinyluracil derivative can then serve as a monomer in polymerization reactions. researchgate.netacs.org

Reaction Scheme: Conversion of 5-Ethyl Group to 5-Vinyl Group

Bromination: this compound + N-Bromosuccinimide (NBS) → 5-(1-Bromoethyl)-6-phenylthio-2,4-pyrimidinedione

Elimination: 5-(1-Bromoethyl)-6-phenylthio-2,4-pyrimidinedione + Base (e.g., DBU) → 5-Vinyl-6-phenylthio-2,4-pyrimidinedione

The resulting 5-vinyl derivative can undergo various types of polymerization, including free radical polymerization, to yield polymers with pendant pyrimidinedione units. These polymers could have applications in materials science or as drug delivery systems.

Alternatively, the terminal methyl group can be functionalized to introduce a linker. For example, oxidation of the ethyl group could yield a carboxylic acid, which can then be coupled to amines or alcohols to attach biomolecules, fluorescent tags, or other functionalities.

Table 2: Potential Terminal Functionalization Reactions of the Ethyl Group

Reagent(s)Functional Group IntroducedPotential Application
NBS, then DBUVinylPolymerization
KMnO₄ or other oxidizing agentsCarboxylic AcidLinker for conjugation
SeO₂AldehydeFurther derivatization

Ring-Opening and Ring-Expansion Reactions of the Pyrimidinedione Core

The pyrimidinedione ring, while generally stable, can undergo ring-opening and ring-expansion reactions under specific conditions, leading to the formation of novel acyclic or heterocyclic structures.

Mechanistic Studies of Hydrolytic Ring Scission

The hydrolytic stability of the pyrimidinedione ring is a critical factor in its potential applications. The ring can be cleaved by hydrolysis, typically under basic or acidic conditions. The mechanism of hydrolytic ring scission of dihydrouracil, a related structure, proceeds via the attack of a hydroxide (B78521) ion at the C4 position, leading to a tetrahedral intermediate that subsequently collapses to open the ring. umich.edu A similar mechanism can be postulated for this compound.

The presence of the electron-withdrawing phenylthio group at the 6-position may influence the rate of hydrolysis. The stability of the pyrimidinedione ring in various solvents and with different functional groups has been a subject of theoretical studies, which can provide insights into its hydrolytic stability. jocpr.com

Factors Influencing Hydrolytic Ring Scission:

pH: Ring opening is generally favored at high pH. umich.edu

Temperature: Elevated temperatures can accelerate the rate of hydrolysis. umich.edu

Substituents: The electronic nature of substituents on the pyrimidine ring can affect its susceptibility to nucleophilic attack.

Transformations Leading to Novel Heterocyclic Architectures

The pyrimidinedione core of this compound can serve as a precursor for the synthesis of novel fused heterocyclic systems. nih.govplu.mxrsc.org These transformations often involve the reaction of the pyrimidinedione with bifunctional reagents, leading to the construction of a new ring fused to the pyrimidine core.

For instance, the reaction of 6-substituted uracil derivatives with various reagents can lead to the formation of pyrimido[4,5-d]pyrimidines, thiazolo[5,4-d]pyrimidines, or other fused systems. researchgate.net The presence of the reactive thioether linkage at the 6-position and the adjacent C5-ethyl group can influence the course of these cyclization reactions.

Table 3: Potential Ring Transformation Reactions

ReagentResulting Heterocyclic System
GuanidinePyrimido[4,5-d]pyrimidine (B13093195)
HydrazinePyrazolo[3,4-d]pyrimidine
α-HaloketonesThiazolo[5,4-d]pyrimidine

These ring transformation reactions open up avenues for the synthesis of a wide array of novel heterocyclic compounds with potentially interesting biological activities or material properties, starting from the readily accessible this compound scaffold.

Research Applications of 5 Ethyl 6 Phenylthio 2,4 Pyrimidinedione As a Chemical Scaffold

Role in Heterocyclic Synthesis Methodologies and Building Block Development

The utility of a compound as a chemical scaffold is largely determined by its accessibility and the reactivity of its functional groups. The synthesis of 6-thio-substituted uracils is a well-established area of heterocyclic chemistry. Generally, these compounds can be prepared through the reaction of a 6-halouracil with a corresponding thiol, such as thiophenol, often under basic conditions. researchgate.netresearchgate.net Specifically, the synthesis of various 5-ethyl-6-(arylthio)uracil derivatives has been reported in the context of developing potential antiviral agents. researchgate.net This established synthetic accessibility suggests that 5-Ethyl-6-phenylthio-2,4-pyrimidinedione can serve as a readily available building block for more complex molecular architectures.

Precursor for Advanced Organic Synthesis of Complex Molecules

While this compound is a viable starting material, specific examples of its use as a precursor in the total synthesis of complex natural products or advanced pharmaceutical agents are not extensively documented in publicly available literature. However, the reactivity of the pyrimidinedione core and its substituents suggests its potential in this capacity. For instance, the thioether linkage at the 6-position can be a handle for further chemical transformations, such as oxidation to sulfoxides or sulfones, or potential cross-coupling reactions.

The broader class of 5-ethyl-6-arylthio-pyrrolo[2,3-d]pyrimidines has been synthesized and investigated for their biological activity, for example, as antifolates. nih.govnih.gov In these syntheses, a key intermediate is functionalized with various aryl thiols at the 6-position, highlighting the general utility of this type of substitution pattern in building molecular diversity. nih.govnih.gov This suggests a plausible, though not explicitly demonstrated, role for this compound as an intermediate for creating libraries of related compounds for drug discovery screening.

Chiral Auxiliary or Ligand Development for Asymmetric Catalysis Research

The development of chiral auxiliaries and ligands is crucial for asymmetric catalysis, which enables the stereoselective synthesis of enantiomerically pure compounds. Pyrimidine-containing structures have been explored for these applications. However, there is currently no specific research available that describes the development or use of this compound as a chiral auxiliary or as a ligand for asymmetric catalysis. For a molecule to function as a chiral auxiliary, it must typically be enantiomerically pure itself and possess a removable handle to attach to a substrate, influence a stereoselective reaction, and then be cleaved. While the pyrimidinedione scaffold could potentially be modified to incorporate chiral elements, research into this specific application of the title compound has not been identified.

Development of Structure-Reactivity Relationships (SRR) for Pyrimidinedione Derivatives

Structure-Reactivity Relationship (SRR) and Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and chemical biology. humanjournals.com They aim to correlate the chemical structure of a molecule with its reactivity or biological activity. Such studies on pyrimidinedione derivatives are common, often focusing on how different substituents on the ring influence their therapeutic potential. nih.govnih.gov

Probing Electronic and Steric Influences of Thio-Substituents on Reaction Pathways

The phenylthio group at the C6 position of the pyrimidinedione ring is expected to exert significant electronic and steric effects. The sulfur atom can influence the electron density of the pyrimidine (B1678525) ring through both inductive and resonance effects. The bulky phenyl group introduces steric hindrance that can direct the regioselectivity of reactions at adjacent positions.

While a specific SRR study focused solely on this compound is not found in the literature, broader SAR studies on related pyrimidinediones highlight the importance of the C6 substituent. For example, in a study of 2,4(1H,3H)-pyrimidinedione derivatives as HIV inhibitors, the addition of a benzoyl group at the C-6 position was found to have a major contribution to antiviral activity. nih.gov This demonstrates that modifications at this position are critical for biological function, and a systematic study of the electronic and steric influences of thio-substituents could provide valuable insights for designing new bioactive molecules.

Substituent at C6 Observed Influence (in related Pyrimidinediones) Potential Probed Effect
BenzoylIncreased antiviral activity nih.govElectronic withdrawal, Steric bulk
Phenylthio (Not specifically studied)Electron donation/withdrawal, Steric hindrance
ArylthioPotent inhibition of dihydrofolate reductase nih.govHydrophobic interactions, Conformational effects

Application in Quantitative Structure-Property Relationship (QSPR) Model Development

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the properties and biological activities of chemical compounds based on their molecular structures. mdpi.comresearchgate.net These models rely on calculated molecular descriptors that quantify various aspects of a molecule's topology, geometry, and electronic properties.

Pyrimidine derivatives are frequently the subject of QSAR studies. mdpi.com For instance, QSAR models have been developed for 1,2,4-triazolo[1,5-a]pyrimidin-7-amine analogs to predict their efficacy against Plasmodium falciparum. mdpi.comscilit.com Such models help in understanding which structural features are important for a compound's activity and in designing new, more potent analogs. mdpi.com

Although no QSPR or QSAR models have been specifically developed for this compound, its well-defined structure would allow for the calculation of numerous descriptors. These could then be used in a larger dataset of pyrimidinedione derivatives to build predictive models for properties such as solubility, receptor binding affinity, or metabolic stability.

Table of Potential Molecular Descriptors for QSPR Analysis

Descriptor Class Specific Descriptor Examples Property Influenced
Topological Molecular Connectivity Indices Shape, Size
Electronic Dipole Moment, Partial Charges Polarity, Reactivity
Steric Molar Refractivity, van der Waals Volume Molecular Size, Receptor Fit

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Solubility, Membrane Permeability |

Potential in Advanced Materials Science Research

Heterocyclic compounds, particularly those with π-conjugated systems, are of great interest in materials science for applications in electronics and photonics. researchgate.net The pyrimidine ring, being an electron-deficient (π-deficient) aromatic system, is a promising building block for creating functional materials with specific electronic or optical properties. researchgate.net

The incorporation of a pyrimidine moiety into larger π-conjugated systems can influence properties such as luminescence, charge transport, and liquid crystalline behavior. researchgate.net The phenylthio substituent on this compound contains a sulfur atom with lone pairs of electrons and a phenyl ring, which could potentially extend π-conjugation and facilitate intermolecular interactions, such as π-π stacking. These are desirable features for the design of organic semiconductors or liquid crystals. However, a review of the current literature reveals no specific studies where this compound has been used or investigated for applications in advanced materials science. Its potential in this field remains theoretical and underexplored.

Monomer or Building Block in the Design of Functional Polymers and Copolymers

A comprehensive review of scientific databases and literature reveals no published research where this compound has been utilized as a monomer or a foundational building block for the synthesis of functional polymers or copolymers. The potential of its pyrimidinedione core, with its reactive sites, for polymerization or incorporation into larger macromolecular structures has not been explored in any available studies.

Ligand in Coordination Chemistry and Metal-Organic Framework (MOF) Synthesis Research

There is currently no available research demonstrating the use of this compound as a ligand in the field of coordination chemistry. Consequently, its application in the synthesis of metal-organic frameworks (MOFs) is also not reported. The potential coordination sites within the molecule, such as the nitrogen and oxygen atoms of the pyrimidinedione ring, have not been investigated for their ability to bind with metal centers to form complex coordination compounds or extended porous structures like MOFs.

Photophysical and Spectroscopic Probe Research

The exploration of this compound in the realm of photophysics and as a spectroscopic probe is another area where research is absent from the current body of scientific literature.

Luminescence and Fluorescence Studies for Sensing Applications

No studies on the inherent luminescence or fluorescence properties of this compound have been reported. As a result, its potential as a fluorescent sensor for the detection of analytes or for other sensing applications has not been investigated. The photophysical characteristics that would be essential for such applications, including absorption and emission spectra, quantum yields, and excited-state lifetimes, remain undetermined.

Development of Chemo-Sensors and Optical Materials Research

In line with the lack of photophysical data, there is no research on the development of chemo-sensors or optical materials based on this compound. The potential for this compound to exhibit changes in its optical properties upon interaction with specific chemical species, a key principle for chemo-sensors, has not been a subject of study. Similarly, its incorporation into or use as an optical material has not been documented.

Q & A

Q. How can crystallography aid in resolving structural ambiguities?

  • X-ray diffraction : Co-crystallize the compound with target proteins (e.g., DHFR) to elucidate binding conformations .
  • Cambridge Structural Database : Compare bond lengths/angles with analogous pyrimidinediones to validate stereochemistry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.